1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine
Description
This compound features a piperazine core substituted at the 4-position with a 2-methoxyphenyl group and at the 1-position with a sulfonyl-linked biphenyl moiety bearing a 2-chlorophenoxy substituent.
Properties
Molecular Formula |
C23H23ClN2O4S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H23ClN2O4S/c1-29-23-9-5-3-7-21(23)25-14-16-26(17-15-25)31(27,28)19-12-10-18(11-13-19)30-22-8-4-2-6-20(22)24/h2-13H,14-17H2,1H3 |
InChI Key |
LYYASXPRROHHDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions: Reagents like N-bromosuccinimide (NBS) for bromination, and bases like DBU for cyclization, are frequently used.
Major Products: The major products depend on the type of reaction, but they often include substituted piperazines and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, influencing biological pathways .
Comparison with Similar Compounds
Key Structural Analogs
Key Observations :
- The target compound’s sulfonyl-linked biphenyl distinguishes it from analogs with aliphatic (e.g., phthalimido-butyl ) or smaller aromatic (e.g., naphthyl ) substituents.
- The 2-chlorophenoxy group introduces steric and electronic effects absent in simpler aryl or alkyl derivatives.
Receptor Binding and Pharmacological Profiles
Serotonin (5-HT1A) Receptor Affinity
Dopamine D2 Receptor Interactions
Mutant IDH1 Inhibition
- N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide : IC50 < 1 µM against IDH1-R132H .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electron Affinity (EA) : Derivatives with higher EA (e.g., dichlorophenyl ) show enhanced anti-dopaminergic activity. The target compound’s sulfonyl group may increase EA, favoring receptor interactions .
- QPlogBB (Brain/Blood Partition Coefficient) : Optimal QPlogBB values correlate with CNS activity. The biphenyl sulfonyl group may reduce brain penetration compared to aliphatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
